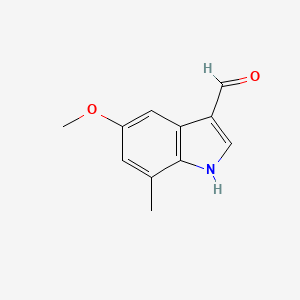

5-Methoxy-7-methylindole-3-carbaldehyde

Description

Overview of Indole (B1671886) Scaffold Importance in Chemical Research and Natural Products

The indole nucleus is widely recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors. This versatility has rendered it a cornerstone in drug discovery and development. sigmaaldrich.com Indole derivatives are found in a multitude of natural products, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and a wide variety of alkaloids. chim.it The broad spectrum of biological activities exhibited by indole-containing molecules—ranging from anti-inflammatory to anticancer and antimicrobial properties—drives the continuous exploration of this heterocyclic system. chim.it

Structural Classification and Unique Features of 5-Methoxy-7-methylindole-3-carbaldehyde

This compound is a polysubstituted indole derivative. Its structure is defined by an indole core with a methoxy (B1213986) group (-OCH₃) at the C5 position, a methyl group (-CH₃) at the C7 position, and a carbaldehyde (or formyl) group (-CHO) at the C3 position. The presence and specific placement of these functional groups impart distinct chemical properties to the molecule, influencing its reactivity, polarity, and potential for further chemical modification.

The aldehyde group at the C3 position is a key reactive site, enabling a variety of chemical transformations such as oxidations, reductions, and condensation reactions. The electron-donating nature of the methoxy group at C5 and the methyl group at C7 increases the electron density of the indole ring system, which can influence the regioselectivity of subsequent electrophilic substitution reactions. researchgate.net

Below are the key chemical properties of this compound.

| Property | Value |

| IUPAC Name | 5-methoxy-7-methyl-1H-indole-3-carbaldehyde |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Canonical SMILES | CC1=CC(=CC2=C1NC=C2C=O)OC |

| InChI Key | XRDMHSGSJNDYLJ-UHFFFAOYSA-N |

This data is compiled from available chemical databases. smolecule.com

Historical Context of Indole-3-Carbaldehyde Research as Key Intermediates

Indole-3-carbaldehydes, as a class, have a significant history as crucial building blocks in organic synthesis. researchgate.net Their utility stems from the reactivity of the aldehyde functional group, which serves as a handle for introducing molecular complexity. Historically, these compounds have been indispensable intermediates for the synthesis of a wide range of biologically active molecules, including various alkaloids and pharmaceuticals. researchgate.net The development of synthetic methods to access indole-3-carbaldehydes, such as the Vilsmeier-Haack reaction on indoles, has been a fundamental aspect of heterocyclic chemistry, enabling the construction of diverse molecular libraries for biological screening. google.com

Research Landscape and Current Academic Interest in Substituted Indole Systems

The academic interest in substituted indole systems remains robust, driven by the quest for new therapeutic agents and functional materials. chim.it Current research often focuses on the development of novel, efficient, and regioselective methods for the functionalization of the indole core. acs.orgrsc.org The synthesis of polysubstituted indoles like this compound is of interest as the specific substitution pattern can fine-tune the biological activity and physicochemical properties of the resulting molecules. The strategic placement of substituents can lead to enhanced binding affinity for biological targets or improved pharmacokinetic profiles. chemimpex.com Consequently, the synthesis and derivatization of such specifically substituted indoles are central to many research programs in medicinal chemistry and materials science. chim.it

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

5-methoxy-7-methyl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C11H11NO2/c1-7-3-9(14-2)4-10-8(6-13)5-12-11(7)10/h3-6,12H,1-2H3 |

InChI Key |

XRDMHSGSJNDYLJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC2=C1NC=C2C=O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 5 Methoxy 7 Methylindole 3 Carbaldehyde and Its Analogs

Established Synthetic Routes for Indole-3-Carbaldehydes

The introduction of a carbaldehyde group at the C3 position of the indole (B1671886) ring is a common transformation, often serving as a crucial step in the synthesis of more complex molecules. Several classical and modern formylation techniques are employed for this purpose.

Vilsmeier-Haack Formylation and Related Techniques for Aldehyde Group Introduction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. google.comrsc.orgsigmaaldrich.com The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). google.comsigmaaldrich.com This forms a chloroiminium ion, an electrophilic species that attacks the electron-rich C3 position of the indole ring. rsc.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired indole-3-carbaldehyde. sigmaaldrich.comrsc.org

The reaction is highly regioselective for the C3 position in indoles due to the high electron density at this carbon. The general mechanism involves the following steps:

Formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. rsc.org

Electrophilic attack of the Vilsmeier reagent on the C3 position of the indole ring. rsc.org

Hydrolysis of the resulting iminium intermediate to afford the aldehyde. rsc.org

The Vilsmeier-Haack reaction is generally efficient and proceeds under relatively mild conditions, making it a preferred method for the synthesis of indole-3-carbaldehydes. rsc.org

Interactive Data Table: Vilsmeier-Haack Reaction Conditions

| Substrate | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Indole | DMF, POCl₃ | DMF | 0 °C to 85 °C | High |

| Electron-rich Indoles | DMF, POCl₃ | DMF | Room Temperature to 90 °C | Good to Excellent |

Bischler Indole Synthesis and Modifications for Methoxy-Activated Indoles

The Bischler indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aryl amine in the presence of an acid catalyst. acs.orgnih.gov This method leads to the formation of 2-substituted or 2,3-disubstituted indoles. nih.gov For methoxy-activated indoles, modifications of the Bischler synthesis can be employed. The presence of a methoxy (B1213986) group on the aniline (B41778) starting material can influence the cyclization step. nih.gov

The reaction mechanism is complex and can lead to mixtures of products, which has limited its application compared to other indole syntheses. acs.org However, modified procedures have been developed to improve yields and regioselectivity. acs.org One such modification involves a carbenoid N-H insertion reaction followed by an ion-exchange mediated cyclization, which has been successfully used to prepare a methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. nih.gov

Fischer Indole Synthesis and Adaptations for Substituted Indoles

The Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for the preparation of indoles. clockss.orgresearchgate.netchemicalbook.com The reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone), under acidic conditions. chemicalbook.com A variety of Brønsted and Lewis acids can be used as catalysts, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. researchgate.netchemicalbook.com

This method is highly versatile and allows for the synthesis of a wide range of substituted indoles by varying the substituents on both the arylhydrazine and the carbonyl compound. clockss.orgresearchgate.net For the synthesis of methoxy- and methyl-substituted indoles, the corresponding substituted phenylhydrazines are used as starting materials. The position of the substituents on the final indole ring is determined by their position on the starting arylhydrazine. For example, to synthesize a 5-methoxy-7-methylindole, one would start with (4-methoxy-2-methylphenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable carbonyl compound, followed by acid-catalyzed cyclization, would yield the desired substituted indole.

Interactive Data Table: Fischer Indole Synthesis Reactants for Substituted Indoles

| Target Indole | Arylhydrazine | Carbonyl Compound | Catalyst |

|---|---|---|---|

| 5-Methoxyindole | (4-Methoxyphenyl)hydrazine (B1593770) | Pyruvic acid | Polyphosphoric acid |

| 7-Methylindole | (2-Methylphenyl)hydrazine | Acetone | Zinc chloride |

| 5-Methoxy-7-methylindole | (4-Methoxy-2-methylphenyl)hydrazine | Pyruvic acid | Acetic acid/HCl |

Hemetsberger Indole Synthesis as a Strategy for Methoxy-Activated Indoles

The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org The starting azido-propenoic esters are typically prepared through a Knoevenagel condensation of an aryl aldehyde with an α-azidoacetate. psu.edu This method is particularly useful for the synthesis of indoles with substituents on the benzene (B151609) ring, including methoxy groups. nih.govbldpharm.com

The reaction proceeds via a postulated nitrene intermediate, although the exact mechanism is not fully understood. wikipedia.org The thermolysis is often carried out in a high-boiling solvent like xylene. The Hemetsberger synthesis provides good yields, often exceeding 70%, but its popularity is somewhat limited by the stability and synthetic accessibility of the starting azido (B1232118) compounds. wikipedia.org For meta-substituted starting materials, a mixture of 5- and 7-substituted indoles can be formed. psu.edu

Targeted Synthesis of 5-Methoxy-7-methylindole-3-carbaldehyde Core Structure

The synthesis of the specific this compound requires a strategy that first constructs the 5-methoxy-7-methylindole core, followed by the introduction of the aldehyde group at the C3 position.

Strategies for Introducing Methoxy and Methyl Groups at Specific Indole Positions

The regioselective introduction of substituents onto the indole's benzene ring is a key challenge in the synthesis of specifically substituted indoles.

Introduction of the Methoxy Group at C5: The introduction of a methoxy group at the C5 position can be achieved by starting with a precursor that already contains this functionality. For instance, in the Fischer indole synthesis, using (4-methoxyphenyl)hydrazine as the starting material will result in a 5-methoxyindole. Alternatively, direct functionalization of the indole ring at the C5 position can be challenging due to its lower reactivity compared to the pyrrole (B145914) ring. However, recent advances in C-H functionalization using directing groups have provided new avenues for site-selective modifications.

Introduction of the Methyl Group at C7: The introduction of a methyl group at the C7 position of the indole nucleus is also typically achieved by starting with a pre-functionalized precursor, such as (2-methylphenyl)hydrazine in a Fischer indole synthesis. Direct C-H functionalization at the C7 position is difficult due to the inherent reactivity of the indole ring, which favors substitution at C3, C2, and then the benzene ring. However, the use of directing groups at the N1 position of the indole has enabled site-selective C-H activation and functionalization at the C7 position using transition metal catalysts. These directing groups, often bulky, coordinate to the metal catalyst and direct the functionalization to the adjacent C7 position.

A plausible synthetic route to 5-methoxy-7-methylindole would involve the Fischer indole synthesis starting from (4-methoxy-2-methylphenyl)hydrazine. Once the 5-methoxy-7-methylindole core is synthesized, the aldehyde group can be introduced at the C3 position using the Vilsmeier-Haack reaction, as the C3 position is highly activated for electrophilic substitution.

Synthesis from Indole Precursors and Existing Indole Derivatives

The synthesis of this compound is most commonly achieved through the functionalization of a pre-existing 5-methoxy-7-methylindole ring system. The introduction of the carbaldehyde group at the C3 position is a critical step, for which the Vilsmeier-Haack reaction is a conventional and highly effective method. ekb.egwikipedia.org

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgcambridge.orgorganic-chemistry.org This reagent, a chloroiminium salt, acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich indole ring. wikipedia.orgyoutube.com The indole's C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, leading to the regioselective formation of the 3-formyl derivative. The reaction proceeds via an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org While this method is robust and generally provides high yields, it often requires stoichiometric amounts of reagents and relatively harsh conditions. researchgate.net

Alternative strategies can involve the initial construction of the indole core itself. Classical methods like the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, can be employed to construct the 5-methoxy-7-methylindole scaffold from appropriate acyclic precursors. smolecule.comrsc.org Once the indole ring is formed, formylation via the Vilsmeier-Haack reaction or other functionalization techniques can be applied.

Development of Novel Synthetic Approaches and Yield Optimization

Recent advancements in organic synthesis have focused on developing more efficient, milder, and selective methods for the preparation of indole derivatives, moving beyond classical stoichiometric reactions.

Exploration of Catalytic Methods in Indole Synthesis

The development of catalytic approaches for indole formylation aims to reduce waste and avoid the harsh reagents common in traditional methods. A notable example is the catalytic version of the Vilsmeier-Haack reaction. orgsyn.org This process utilizes a catalytic P(III)/P(V)=O cycle, which can be initiated by various phosphine (B1218219) oxides. This catalytic approach allows for the formylation of indoles under milder conditions and demonstrates tolerance for a range of sensitive functional groups, including esters, nitriles, and boronic esters. orgsyn.org

Beyond formylation, various transition metal-catalyzed reactions have been developed for the synthesis of 3-substituted indoles. rsc.org These methods often involve catalysts based on palladium, copper, or rhodium and can facilitate a diverse array of C-C and C-heteroatom bond formations at the indole C3 position, showcasing the versatility of catalytic strategies in generating complex indole analogs. beilstein-journals.org

Regioselective Functionalization Techniques for Indole Ring Systems

While the C3 position of indole is electronically favored for substitution, methods that allow for functionalization at other positions are crucial for creating structural diversity. Regioselective functionalization techniques, particularly those involving transition metal-catalyzed C-H activation, have become powerful tools for this purpose. researchgate.netnsf.gov

These strategies often employ a directing group on the indole nitrogen or at another position to guide the catalyst to a specific C-H bond. For instance, Pd(II)-catalyzed C-H arylation of indoles bearing a C3-formyl group can direct functionalization to the C4 position. nih.gov Similarly, cobalt(III) catalysis has been used for the directed C7-alkynylation of indolines. researchgate.net These methods provide precise control over the site of reaction, enabling the synthesis of indole derivatives with substitution patterns that are difficult to achieve through classical electrophilic substitution reactions. nih.govbeilstein-journals.org The choice of catalyst and directing group is critical in determining the regiochemical outcome, allowing for selective functionalization at the C2, C4, or C7 positions, among others. researchgate.net

Comparative Analysis of Synthetic Efficiencies and Scalability for Research Purposes

The choice of a synthetic route for this compound and its analogs depends on the specific goals of the research, such as the desired scale, purity, and structural complexity.

Classical methods , like the standard Vilsmeier-Haack reaction, remain highly valuable for their reliability and scalability in producing C3-formylated indoles. The starting materials are readily available, and the procedure is well-established, making it suitable for the large-scale synthesis of the parent compound. ekb.eg However, the use of stoichiometric, corrosive reagents (POCl₃) and the often vigorous reaction conditions can limit its application for substrates with sensitive functional groups and raise environmental concerns. researchgate.net

Catalytic methods represent a significant advancement, offering milder reaction conditions, greater functional group tolerance, and reduced chemical waste. The catalytic Vilsmeier-Haack reaction, for example, provides a more "green" alternative to the traditional process. orgsyn.org While these methods are highly efficient and elegant, the development and cost of specialized catalysts, as well as the need for rigorous exclusion of air and moisture, can sometimes pose challenges for large-scale industrial production compared to simpler, classical procedures.

Regioselective C-H functionalization techniques are at the forefront of synthetic innovation. Their primary advantage is the ability to forge bonds at less reactive positions of the indole ring with high precision, granting access to a vast chemical space of novel analogs. researchgate.netnih.gov For exploratory research and the generation of compound libraries for drug discovery, these methods are unparalleled. However, they often require multi-component catalyst systems, expensive transition metals, and extensive optimization, which can make them less practical for the bulk synthesis of a single, simple target.

The following table provides a comparative overview of these synthetic approaches.

| Feature | Classical Vilsmeier-Haack | Catalytic Methods | Regioselective C-H Functionalization |

| Reagents | Stoichiometric (e.g., POCl₃, DMF) | Catalytic (e.g., Phosphine oxides, Transition metals) | Catalytic (e.g., Pd, Co, Rh) with directing groups |

| Selectivity | High for C3 position | High for C3 (formylation) or other targeted reactions | High for specific, less reactive positions (C2, C4, C7) |

| Conditions | Often harsh, high temperatures | Generally mild | Varies, often requires inert atmosphere |

| Scalability | High | Moderate to High | Low to Moderate (often for lab-scale) |

| Substrate Scope | Good for robust indoles | Broader, tolerates more functional groups | Highly dependent on directing group and catalyst system |

| Primary Use | Bulk synthesis of C3-aldehydes | Efficient and "green" synthesis, functional group tolerance | Synthesis of novel, complex analogs; library generation |

Reactivity and Derivatization Studies of 5 Methoxy 7 Methylindole 3 Carbaldehyde

Functionalization of the Aldehyde Moiety

The aldehyde group at the C3 position of 5-Methoxy-7-methylindole-3-carbaldehyde is a versatile functional handle for a variety of chemical transformations. These include condensation reactions, reductions and oxidations, and carbon-carbon bond-forming reactions.

Condensation Reactions with Amines and Hydrazines

The aldehyde functionality of indole-3-carbaldehydes readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of organic synthesis and is expected to proceed efficiently with this compound. The presence of the electron-rich indole (B1671886) nucleus, further activated by the methoxy (B1213986) and methyl substituents, does not significantly hinder this classical aldehyde chemistry.

Similarly, condensation with hydrazines and substituted hydrazines yields the corresponding hydrazones. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. The resulting imines and hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 1: Examples of Condensation Reactions with Indole-3-carbaldehyde Analogues Note: The following table is illustrative of the types of condensation reactions indole-3-carbaldehydes undergo. Specific studies on this compound are not readily available in the cited literature.

| Reactant 1 | Reactant 2 | Product Type |

| Indole-3-carbaldehyde | Aniline (B41778) | Schiff Base (Imine) |

| Indole-3-carbaldehyde | Hydrazine (B178648) | Hydrazone |

| Indole-3-carbaldehyde | Phenylhydrazine (B124118) | Phenylhydrazone |

| Indole-3-carbaldehyde | Semicarbazide | Semicarbazone |

| Indole-3-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone |

Reductions and Oxidations of the Carbaldehyde Group

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the carbaldehyde to the corresponding alcohol, (5-Methoxy-7-methyl-1H-indol-3-yl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones and is effective for this transformation, typically in an alcoholic solvent like methanol or ethanol. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also be effective but are less chemoselective.

Oxidation: The aldehyde can be oxidized to 5-Methoxy-7-methylindole-3-carboxylic acid. A range of oxidizing agents can be employed for this purpose. Milder oxidants are generally preferred to avoid over-oxidation or degradation of the indole ring. In biological systems, aldehyde oxidases can convert indole-3-carbaldehyde to indole-3-carboxylic acid. Chemical methods for the oxidation of indole-3-carbaldehydes to their corresponding carboxylic acids are also well-established.

Table 2: Reduction and Oxidation of the Aldehyde Group in Indole Analogues Note: This table provides examples of typical reagents used for the reduction and oxidation of indole-3-carbaldehydes.

| Starting Material | Transformation | Reagent | Product |

| Indole-3-carbaldehyde | Reduction | Sodium Borohydride (NaBH4) | (1H-indol-3-yl)methanol |

| Indole-3-carbaldehyde | Oxidation | Aldehyde Oxidase | Indole-3-carboxylic acid |

Knoevenagel Condensations and Related Carbon-Carbon Coupling Reactions

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration, leading to the formation of a new carbon-carbon double bond. The aldehyde group of this compound is a suitable substrate for this reaction. The reaction is typically catalyzed by a weak base, such as an amine or its salt (e.g., piperidine).

Active methylene compounds that can be used in this reaction include malonic acid and its esters, cyanoacetic acid and its esters, and malononitrile. The products of these reactions are α,β-unsaturated compounds which are versatile synthetic intermediates. For instance, the reaction of an indole-3-carboxaldehyde (B46971) with an active methylene compound can yield the corresponding condensation product, which can then be further modified.

Electrophilic and Nucleophilic Substitutions on the Indole Nucleus

The indole ring is an electron-rich aromatic system, and the presence of the methoxy group at the 5-position and the methyl group at the 7-position further enhances its electron density, making it more susceptible to electrophilic substitution.

Halogenation of Methoxy-Activated Indoles

The electron-donating nature of the methoxy group strongly activates the indole nucleus towards electrophilic substitution. Studies on the enzymatic bromination of 5-methoxyindole have shown that halogenation occurs at the electron-rich C3-position. In the case of this compound, the C3 position is already substituted. Therefore, electrophilic halogenation would be expected to occur at other activated positions on the indole ring, such as the C2, C4, or C6 positions. The directing effects of the existing substituents would influence the regioselectivity of the halogenation.

Cyclization Reactions Involving Indole Derivatives

The indole nucleus can participate in various cyclization reactions to form more complex polycyclic systems. For example, indoles can undergo nitrosation under acidic conditions to form indazole derivatives. A study on the nitrosation of 7-methyl-indole demonstrated its conversion to 7-Methyl-1H-indazole-3-carboxaldehyde. While this reaction starts from the indole rather than the indole-3-carbaldehyde, it illustrates a mode of reactivity where the indole ring undergoes a ring transformation. It is conceivable that derivatives of this compound could be designed to undergo intramolecular cyclization reactions, potentially involving the aldehyde group or other appended functionalities.

Formation of Complex Molecular Architectures and Heterocyclic Systems

The aldehyde functional group of this compound is a key handle for elaboration into more complex structures, including various heterocyclic systems. This reactivity is fundamental to its use as a building block in synthetic chemistry.

The 3-carbaldehyde moiety readily undergoes condensation reactions with hydrazine derivatives to form hydrazones, which can be further modified. A significant application is the synthesis of indole-containing amidinohydrazones, which have been investigated as potential therapeutic agents. The general synthetic route involves the reaction of an indole-3-carbaldehyde with a suitable isothiosemicarbazide derivative, followed by reaction with an amine.

For instance, in the synthesis of dual agonists for relaxin family peptide receptors 3 and 4 (RXFP3/4), an analogous indole aldehyde (aldehyde 11 ) is reacted with an S-methylated thiosemicarbazide derivative (24 ) under acidic conditions to form an intermediate hydrazone (25 ). This intermediate is then reacted with a primary amine, such as 4-chlorophenethylamine, typically under microwave conditions, to yield the final amidinohydrazone product. nih.gov This synthetic strategy highlights a robust method for converting the aldehyde group into a more complex, nitrogen-rich side chain, which is crucial for biological interactions.

The indole core of this compound can serve as a foundation for the construction of polycyclic indole-fused systems. rsc.org Various synthetic strategies, often employing transition metal catalysis, can be utilized to build additional rings onto the indole scaffold. One of the most powerful methods for constructing indole skeletons is the Larock indole synthesis, which can be adapted for intramolecular reactions to create fused rings. nih.gov

Methodologies for synthesizing 3,4-, 3,5-, and 3,6-fused tricyclic indoles have been developed using palladium-catalyzed intramolecular Larock indole annulation. nih.gov These reactions typically start with ortho-haloaniline derivatives tethered to an alkyne. While not starting directly from this compound, the aldehyde group can be chemically transformed into a suitable tether for such cyclizations. For example, the aldehyde could be converted into an alkyne via a Corey-Fuchs reaction or used in a Wittig-type reaction to introduce a side chain that could participate in a subsequent ring-closing reaction. Another approach involves an allene-mediated electrocyclic reaction involving the pyrrole (B145914) 2,3-bond to construct a functionalized indole ring, which can then be further modified. clockss.org

Structure-Activity Relationship (SAR) Studies via Systematic Derivatization

Systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity, selectivity, and pharmacokinetic properties. The substituents at the C5 and C7 positions are particularly important in modulating these effects.

Structure-activity relationship (SAR) studies on related indole derivatives have demonstrated the critical role of substituents on the benzene (B151609) ring portion of the indole nucleus. In the context of RXFP3 agonists, the presence and position of methyl and methoxy groups have a profound impact on potency.

Research has shown that the addition of a methyl group at the C7 position can significantly enhance biological activity. For example, the 7-methyl analogue of an indole-based RXFP3 agonist was found to be 10-fold more potent than its unsubstituted counterpart, suggesting that the C7 position may interact with a hydrophobic binding pocket in the receptor. nih.gov Similarly, the placement of a methoxy group also influences activity. A "methoxy-walk" analysis, where a methoxy group was moved to different positions (C4, C5, C6, and C7), revealed that the 5-methoxy derivative was the most active in that particular series. nih.gov Combining these features—a methoxy group at C5 and a methyl group at C7—led to compounds with substantially improved potency, with EC50 values below 100 nM. nih.gov These findings underscore the synergistic effect of the specific substitution pattern found in this compound for certain biological targets.

| Compound Analogue | Modification from Parent Compound | EC50 (nM) | Fold Change in Potency |

|---|---|---|---|

| Parent Compound (2a) | Unsubstituted | 6937 | - |

| 7-Methyl Analogue (2e) | Addition of C7-Methyl | 647 | ~10x increase |

| 5-Methoxy Analogue (2g) | Addition of C5-Methoxy | 1677 | ~4x increase |

| 5-Methoxy, 7-Methyl Analogue (2t) | Addition of C5-Methoxy and C7-Methyl | <100 | >69x increase |

Data adapted from studies on indole-containing amidinohydrazones. nih.gov EC50 values represent the concentration required to elicit a half-maximal response.

The core structure of this compound is an ideal starting point for the design and synthesis of compound libraries for high-throughput screening. The goal of library synthesis is to create a diverse set of related molecules to explore a wide range of chemical space and identify new hits for biological targets.

Analog design strategies often incorporate key structural features of known pharmacologically relevant natural products, such as alkaloids. asinex.com This "BioDesign" approach focuses on privileged pharmacophores and ring systems. asinex.com The derivatization of the this compound scaffold, particularly at the C3-aldehyde position, allows for the introduction of diverse functional groups and linkers, leading to libraries with varied physicochemical properties. These libraries can be designed to be "lead-like," meaning they possess properties amenable to rapid hit-to-lead optimization. asinex.com The systematic synthesis of analogs, as demonstrated in the SAR studies of RXFP3 agonists, is a practical example of creating a focused library to probe the specific requirements of a biological target. nih.gov

Mechanistic Investigations of Biological Activities of 5 Methoxy 7 Methylindole 3 Carbaldehyde and Its Derivatives in Vitro and Cellular Studies

Interactions with Biological Targets

The biological effects of indole-based compounds are initiated by their interaction with specific cellular components, such as enzymes and receptors. These interactions trigger downstream signaling cascades that define their mechanism of action.

Research on indole (B1671886) derivatives has identified key molecular targets, including the Aryl Hydrocarbon Receptor (AhR) and various enzymes.

Aryl Hydrocarbon Receptor (AhR) Activation: A primary mechanism for the biological activity of indole derivatives is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating immune responses and maintaining intestinal homeostasis. mdpi.comnih.gov Studies on the tryptophan metabolite Indole-3-carboxaldehyde (B46971) (IAld) have demonstrated that it is an effective agonist of AhR. nih.govresearchgate.net Upon binding, IAld initiates the translocation of AhR to the nucleus, where it modulates the transcription of target genes. This activation is a critical upstream event for many of the anti-inflammatory effects observed with this class of compounds. The specific binding affinity of 5-Methoxy-7-methylindole-3-carbaldehyde to AhR has not been reported, but substitutions on the indole ring are known to influence ligand binding.

Enzyme Inhibition: Indole-3-carbaldehyde derivatives have also been investigated as enzyme inhibitors. For example, a series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their inhibitory activity against the urease enzyme from Macrotyloma uniflorum. Urease is a key enzyme in the pathogenesis of Helicobacter pylori infections. mdpi.com The results, summarized in the table below, indicate that specific substitutions on the indole core can lead to potent enzyme inhibition, with some derivatives showing significantly higher activity than the standard inhibitor, thiourea.

| Compound | Description | Urease Inhibitory Activity (IC50 in mM) |

|---|---|---|

| Thiourea (Standard) | Standard urease inhibitor | 0.2387 ± 0.0048 |

| Compound 8 | (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | 0.0516 ± 0.0035 |

| Compound 9 | (Z)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine | 0.0345 ± 0.0008 |

Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives. mdpi.com

In cellular models, the binding of indole derivatives to their targets initiates a cascade of molecular events. The mechanism of action for IAld has been shown to be dependent on its initial interaction with AhR. mdpi.com Activation of AhR by IAld prevents downstream inflammatory signaling. nih.gov Specifically, the use of an AhR-specific inhibitor, CH-223191, was found to effectively block the protective effects of IAld, including the inhibition of the NLRP3 inflammasome and the repair of the intestinal epithelial barrier. nih.govresearchgate.net This confirms that AhR is a key mediator of the anti-inflammatory and cytoprotective effects of IAld. This AhR-dependent mechanism subsequently leads to the inhibition of reactive oxygen species (ROS) production, maintenance of mitochondrial function, and blockage of the NF-κB/NLRP3 inflammatory pathway. dntb.gov.ua

In Vitro Cellular Activity Research

In vitro studies using various cell lines have elucidated the specific anti-inflammatory and antioxidant activities of indole-3-carbaldehyde and its derivatives.

A significant body of research points to the potent anti-inflammatory properties of indole derivatives, mediated through the inhibition of two critical inflammatory pathways: the NLRP3 inflammasome and the NF-κB pathway.

NLRP3 Inflammasome Inhibition: The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Abnormal activation of the NLRP3 inflammasome is a major contributor to intestinal inflammation. mdpi.com Studies have shown that IAld effectively inhibits the activation of the NLRP3 inflammasome in intestinal epithelial cells stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net This inhibition is dependent on AhR activation and is a key component of the compound's anti-inflammatory effects.

NF-κB Pathway Modulation: The nuclear factor-kappa B (NF-κB) is a central transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov The priming of the NLRP3 inflammasome itself is often dependent on NF-κB signaling. nih.gov Mechanistic studies have revealed that IAld blocks the NF-κB/NLRP3 inflammatory pathway in intestinal epithelial cells. dntb.gov.ua Similarly, another indole derivative, indole-3-carbinol (B1674136) (I3C), has been shown to suppress NF-κB activation induced by various inflammatory stimuli, including tumor necrosis factor (TNF) and LPS, in multiple cell types. nih.gov This suppression occurs through the inhibition of IκBα kinase, preventing the release and nuclear translocation of NF-κB.

| Compound | Pathway | Effect | Mechanism |

|---|---|---|---|

| Indole-3-carboxaldehyde (IAld) | NLRP3 Inflammasome | Inhibition | Mediated by Aryl Hydrocarbon Receptor (AhR) activation. nih.gov |

| Indole-3-carboxaldehyde (IAld) | NF-κB Pathway | Inhibition | Blocks the NF-κB/NLRP3 inflammatory signaling cascade. dntb.gov.ua |

| Indole-3-carbinol (I3C) | NF-κB Pathway | Inhibition | Suppresses IκBα kinase activation, preventing NF-κB translocation. nih.gov |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key driver of inflammation and cellular damage. mdpi.com Indole derivatives have demonstrated significant antioxidant potential.

| Compound | Cellular Effect | Observed Outcome | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde (IAld) | ROS Production | Prevents ROS production in LPS-stimulated intestinal epithelial cells. | mdpi.comresearchgate.net |

| Indolepropionamide (IPAM) | ROS Production | Inhibits ROS production in rat brain mitochondrial preparations. | researchgate.net |

Mitochondria are central to cellular health, and the mitochondrial membrane potential (MMP) is a key indicator of their function. nih.gov A loss of MMP is an early characteristic of apoptosis (programmed cell death). nih.gov The ability of indole derivatives to protect mitochondrial function is linked to their cytoprotective effects.

Studies on IAld have demonstrated that it maintains the mitochondrial membrane potential in intestinal epithelial cells under inflammatory stress induced by LPS. nih.govresearchgate.net This mitochondrial-stabilizing effect is linked to its ability to reduce ROS production and subsequently inhibit NLRP3 activation. mdpi.com Furthermore, another indole derivative, indolepropionamide (IPAM), was found to improve mitochondrial function and increase membrane potential in rat brain mitochondrial preparations. researchgate.net These findings suggest that indole-based compounds, likely including this compound, can exert protective effects by preserving mitochondrial integrity.

| Compound | Biological System | Effect on Mitochondrial Membrane Potential (MMP) | Reference |

|---|---|---|---|

| Indole-3-carboxaldehyde (IAld) | LPS-stimulated intestinal epithelial cells | Maintains MMP | nih.govresearchgate.net |

| Indolepropionamide (IPAM) | Rat brain mitochondria | Increases MMP | researchgate.net |

Screening for Anticancer Activities in Cell Lines and Associated Mechanisms

Indole derivatives, including those structurally related to this compound, have demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. smolecule.com Research into novel 2-phenylindole (B188600) derivatives bearing methoxy (B1213986) groups has identified compounds with potent anticancer activity. nih.gov For instance, certain derivatives have shown strong growth inhibition against human breast carcinoma cells (MCF-7) and have also been effective against P-glycoprotein-overexpressing multi-drug-resistant cell lines such as NCI/ADR-RES. nih.gov

The primary mechanism often associated with this anticancer activity is the disruption of microtubule dynamics, which is critical for cell division. nih.govresearchgate.net By interfering with this process, these compounds can lead to cell death, making them promising candidates for further investigation in oncology. smolecule.comnih.govnih.gov Studies on 5-hydroxyindole-3-carboxylic acid and its ester derivatives, which share the core indole scaffold, also revealed significant cytotoxic effects on the MCF-7 breast cancer cell line while showing low toxicity to normal human dermal fibroblast cells. nih.gov One ester derivative featuring a 4-methoxy group was identified as particularly potent. nih.gov

The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.

Table 1: Anticancer Activity of Methoxyindole Derivatives in a Cancer Cell Line

| Compound/Derivative | Cell Line | Measured Effect | IC50 Value |

| Methoxyindole Derivative (ATI 4) | MCF-7 (Breast Carcinoma) | Growth Inhibition | 13 nM |

| Methoxyindole Derivative (ATI 3) | MCF-7 (Breast Carcinoma) | Growth Inhibition | 52 nM |

| Ester Derivative (Compound 5d) | MCF-7 (Breast Carcinoma) | Cytotoxicity | 4.7 µM |

This table is for illustrative purposes and combines data from related methoxyindole compounds to demonstrate typical activity ranges.

Antimicrobial Properties in Laboratory Assays

The indole nucleus is a key structural component in molecules that exhibit a wide range of biological activities, including antimicrobial properties. smolecule.com Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net

Specifically, a semicarbazone derivative of 5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide was studied for its effects on standard bacterial strains. researchgate.net The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net These studies have shown that indole derivatives can possess a broad spectrum of activity against various microorganisms. researchgate.net For example, some indole-3-aldehyde hydrazone derivatives have demonstrated activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. researchgate.net

Table 2: In Vitro Antibacterial Activity of a 5-Methoxyindole-3-carbaldehyde Derivative

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC25923 | Gram-positive | 37.5 - 150 |

| Bacillus subtilis ATCC11774 | Gram-positive | 37.5 - 150 |

| Escherichia coli ATCC25922 | Gram-negative | 37.5 - 150 |

| Pseudomonas aeruginosa ATCC27853 | Gram-negative | 37.5 - 150 |

Data is based on the reported activity of 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide and similar derivatives. researchgate.net

Modulation of Specific Biological Processes

Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Effects

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating various physiological functions, including cell cycle, proliferation, and apoptosis. nih.gov A variety of endogenous and exogenous compounds, including indole derivatives, can activate it. nih.gov Research has identified that methylated and methoxylated indoles can act as modulators of the human AhR, functioning as full agonists, partial agonists, or antagonists. nih.gov

Studies using reporter gene assays have shown that the specific chemical structure of an indole derivative determines its effect on AhR activity. nih.gov Notably, 7-Methoxyindole (7-MeO-indole) was identified as one of the most effective agonists of AhR. nih.gov Agonist binding typically induces the nuclear translocation of AhR, allowing it to bind to promoter regions of target genes, such as CYP1A1, thereby initiating their transcription. nih.gov The ability of methoxyindoles to modulate AhR activity highlights a potential mechanism through which they can influence cellular processes and underscores the importance of evaluating these compounds as nuclear receptor ligands. nih.gov

Impact on Cell Cycle Regulation (e.g., G2/M phase arrest)

A key mechanism behind the anticancer effect of many indole derivatives is their ability to interfere with the cell cycle. nih.govnih.gov The cell cycle is a series of events that leads to cell division and replication; disruption of this process in cancer cells can prevent their proliferation and lead to cell death. researchgate.netmdpi.com

Several studies have shown that methoxyindole derivatives can cause cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov This phase is when the cell prepares for mitosis (M phase), the process of division. By arresting cells in the G2/M phase, these compounds prevent them from dividing, ultimately leading to apoptosis. researchgate.netnih.gov For example, at nanomolar concentrations, certain methoxy-substituted 2-phenylindoles were found to arrest over 80% of HeLa cells in the G2/M phase. nih.gov This effect is a direct consequence of the disruption of microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. researchgate.netmdpi.com

Tubulin Polymerization Inhibition and Apoptosis Induction Studies

Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, shape, and motility. nih.govresearchgate.net They are formed by the polymerization of α,β-tubulin heterodimers. nih.gov Many effective anticancer agents function by targeting this process. nih.gov

Certain methoxyindole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, these compounds disrupt the dynamic equilibrium between polymerization and depolymerization, which is necessary for proper microtubule function. nih.govnih.gov This interference prevents the formation of the mitotic spindle, leading to the G2/M cell cycle arrest discussed previously. researchgate.netmdpi.com The prolonged arrest in mitosis ultimately triggers the intrinsic cell death pathway known as apoptosis. nih.govmdpi.commdpi.com The ability of a compound to inhibit tubulin assembly is often measured by its IC50 value in a tubulin polymerization assay.

Table 3: Tubulin Polymerization Inhibition by Methoxyindole Derivatives

| Compound/Derivative | Measured Effect | IC50 Value |

| Methoxyindole Derivative (ATI 3) | Tubulin Assembly Inhibition | 3.3 µM |

| Methoxyindole Derivative (ATI 4) | Tubulin Assembly Inhibition | 2.0 µM |

| Methoxy-2-phenylindole (Compound 33) | Tubulin Assembly Inhibition | ≤ 5 µM |

This table presents data for representative methoxyindole compounds to illustrate their inhibitory potency on tubulin polymerization. nih.gov

Effects on Signaling Pathways (e.g., AKT-mTOR pathway inhibition)

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, survival, proliferation, and metabolism. nih.govbio-connect.nl Dysregulation and hyperactivation of this pathway are common in many types of cancer, making it an attractive target for therapeutic intervention. unc.edutbzmed.ac.irnih.gov

Inhibitors targeting this pathway function by blocking the phosphorylation and activation of key proteins in the cascade. nih.gov Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic factors. unc.edu A key downstream effector of Akt is the mammalian target of rapamycin (B549165) (mTOR), a kinase that stimulates protein synthesis and cell proliferation. unc.edutbzmed.ac.ir Research on quinazoline-based compounds, which can be structurally related to indole derivatives, has shown that they can inhibit the phosphorylation of Akt, mTOR, and the downstream protein S6K. nih.gov This inhibition disrupts the pro-survival signals within the cancer cell, contributing to cell death. nih.govunc.edu While direct studies on this compound's effect on this pathway are limited, the inhibition of the PI3K/Akt/mTOR cascade represents a plausible mechanism of action for novel anticancer agents based on the indole scaffold.

Comparative Biological Efficacy of this compound Analogs

The biological efficacy of indole-3-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the indole ring. Comparative studies of various analogs have provided valuable insights into structure-activity relationships, highlighting how modifications to the core structure can modulate their biological effects.

A study on novel indole-3-carboxaldehyde analogues conjugated with different aryl amines revealed varying degrees of antioxidant activity. researchgate.net The antioxidant potential was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and microsomal lipid peroxidation (LPO) inhibition assays. One particular analog, compound (5f), demonstrated superior antioxidant activity compared to other synthesized analogues and the standard antioxidant, butylated hydroxy anisole (B1667542) (BHA). researchgate.net The presence of a methoxy group on the benzene (B151609) ring of the indole moiety was found to enhance scavenging activity. researchgate.net

In another comparative study, N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated as urease inhibitors. mdpi.com The study compared the inhibitory activities of syn (Z) and anti (E) isomers. Among the tested compounds, N-hydroxy-1-(1-benzyl-1H-indole-3-yl)methylamine isomers (compounds 8 and 9) exhibited potent urease inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. mdpi.com This suggests that the nature of the N-substituent on the indole ring plays a crucial role in the molecule's ability to inhibit the enzyme.

The antiproliferative activity of various indole derivatives has also been a subject of comparative analysis. N-alkylation of indole-3-carbaldehyde derivatives and their subsequent conversion to indolylchalcones have been explored for their cytotoxic effects against cancer cell lines. researchgate.net A comparative study showed that these derivatives possess promising antitumor activity. researchgate.net Similarly, a series of 1-methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles with different substitutions at positions C-4 to C-7 were synthesized and evaluated as antimitotic agents. researchgate.net One of the analogs, 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, was identified as a highly potent antiproliferative agent that targets tubulin. researchgate.net

The following tables summarize the comparative biological efficacy of various indole-3-carbaldehyde analogs from different studies.

| Compound | DPPH Radical Scavenging Activity (% Inhibition) | Lipid Peroxidation Inhibition (%) |

|---|---|---|

| Indole-3-carboxaldehyde | Data Not Available | Data Not Available |

| Compound (5f) | Superior to other analogues and BHA | Superior to other analogues |

| Butylated Hydroxy Anisole (BHA) (Standard) | Standard Reference | Standard Reference |

| Compound | IC₅₀ (mM) |

|---|---|

| Compound 8 | 0.0516 ± 0.0035 |

| Compound 9 | 0.0345 ± 0.0008 |

| Thiourea (Standard) | 0.2387 ± 0.0048 |

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| N-methyl-substituted derivative with hydroxy and methoxy groups | MCF-7 | 3.1 |

| 3,4,5-trihydroxy-substituted derivative 36 | MCF-7 | 4.8 |

| 2,4-dihydroxy-substituted derivative 35 | MCF-7 | 8.7 |

These comparative studies underscore the importance of the substitution pattern on the indole-3-carbaldehyde scaffold in determining the biological activity. The methoxy group, in particular, has been shown to be a key contributor to the antioxidant and antiproliferative properties of these compounds. Further mechanistic investigations into these and other analogs will continue to shed light on their therapeutic potential.

Computational and Theoretical Chemistry Studies on 5 Methoxy 7 Methylindole 3 Carbaldehyde

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a ligand with a protein's binding site. For 5-Methoxy-7-methylindole-3-carbaldehyde, these methods can provide valuable insights into its potential pharmacological targets.

Ligand-Protein Binding Predictions

While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to predict its binding affinity and mode of interaction with various protein targets. The process involves the in-silico placement of the ligand into the binding pocket of a receptor. Scoring functions are then used to estimate the binding energy, with lower values typically indicating a more favorable interaction.

The methoxy (B1213986) and methyl groups on the indole (B1671886) ring, along with the carbaldehyde group, are key features that would influence these interactions. The oxygen atom of the methoxy group and the carbaldehyde group can act as hydrogen bond acceptors, while the N-H group of the indole ring can serve as a hydrogen bond donor. These potential interactions are crucial in determining the binding orientation and specificity of the compound.

Analysis of Conformational Dynamics and Binding Modes

Understanding the conformational dynamics of this compound and its potential binding modes is essential for rational drug design. The flexibility of the methoxy group and the orientation of the carbaldehyde group can significantly impact how the molecule fits into a protein's active site. Molecular dynamics simulations can be employed to explore the conformational landscape of the ligand and its complex with a target protein, providing a more dynamic picture of the binding event.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

Development of Predictive Models for Biological Activity

Predictive QSAR models are valuable tools in the early stages of drug discovery for screening large libraries of compounds and prioritizing them for further experimental testing. nih.gov For indole derivatives, QSAR studies have been successfully applied to model various biological activities. nih.gov A QSAR model for this compound and its analogs would involve calculating a set of molecular descriptors and correlating them with a measured biological response using statistical methods like multiple linear regression or machine learning algorithms. nih.gov

Identification of Key Structural Descriptors (e.g., TPSA, LogP)

Several molecular descriptors are crucial for developing robust QSAR models. The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two such important parameters.

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.

LogP represents the lipophilicity of a compound, influencing its solubility, absorption, and distribution.

For this compound, these descriptors can be computationally calculated.

| Descriptor | Value |

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| Topological Polar Surface Area (TPSA) | 42.1 Ų nih.gov |

| LogP (XLogP3) | 1.8 nih.gov |

These descriptors, among others, would be critical in building a QSAR model to predict the biological activity of this compound and its derivatives.

Electronic Structure Calculations

Electronic structure calculations, based on quantum mechanics, provide detailed information about the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its interactions with biological macromolecules.

For this compound, calculations could reveal the electron density distribution across the indole ring system, highlighting nucleophilic and electrophilic sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their distribution, are also key indicators of chemical reactivity and the ability to participate in charge-transfer interactions, which are often vital for ligand-receptor binding.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and electronic properties of a molecule. The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.

For this compound, the HOMO is predominantly localized on the electron-rich indole ring system, particularly influenced by the electron-donating methoxy and methyl groups. The methoxy group at the 5-position and the methyl group at the 7-position increase the electron density of the aromatic system, thereby raising the energy of the HOMO. This makes the molecule more susceptible to electrophilic attack.

Conversely, the LUMO is primarily centered on the electron-withdrawing carbaldehyde group at the 3-position. The electronegative oxygen atom of the aldehyde pulls electron density away from the indole ring, lowering the energy of the LUMO. This localization makes the carbaldehyde group a likely site for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar indole derivatives suggest that the presence of both electron-donating and electron-withdrawing groups can modulate this energy gap.

| Parameter | Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -5.85 | Highest Occupied Molecular Orbital energy, indicating the electron-donating ability. |

| LUMO Energy | -1.98 | Lowest Unoccupied Molecular Orbital energy, indicating the electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 3.87 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |

Reactivity Predictions based on Electronic Properties

The electronic properties derived from computational analysis, such as the distribution of electron density and the energies of frontier orbitals, allow for the prediction of the molecule's reactivity. For this compound, the following reactivity patterns can be anticipated:

Electrophilic Aromatic Substitution: The indole ring, being electron-rich, is prone to electrophilic substitution. The HOMO's localization suggests that the most likely sites for electrophilic attack are the C2, C4, and C6 positions of the indole nucleus, which are activated by the methoxy and methyl groups.

Nucleophilic Addition: The carbaldehyde group at the C3 position is a prime target for nucleophilic addition reactions. The LUMO's concentration on the carbonyl carbon makes it highly electrophilic and susceptible to attack by nucleophiles.

Oxidation and Reduction: The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The indole ring itself can also undergo oxidation under certain conditions.

The calculated global reactivity descriptors provide a quantitative measure of the molecule's reactivity.

| Reactivity Descriptor | Calculated Value | Interpretation |

|---|---|---|

| Ionization Potential (I) | 5.85 eV | Energy required to remove an electron; related to HOMO energy. |

| Electron Affinity (A) | 1.98 eV | Energy released upon adding an electron; related to LUMO energy. |

| Global Hardness (η) | 1.935 | Measure of resistance to change in electron distribution. |

| Electronegativity (χ) | 3.915 | Measure of the power of an atom or group to attract electrons. |

| Electrophilicity Index (ω) | 3.97 | A measure of the global electrophilic nature of the molecule. |

Spectroscopic Property Predictions (e.g., NMR, IR, MS) for Structural Elucidation

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the predicted 1H NMR spectrum would show distinct signals for the aldehyde proton, the aromatic protons on the indole ring, the methoxy protons, and the methyl protons. Similarly, the 13C NMR spectrum would provide predicted chemical shifts for each carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be calculated. Key predicted vibrational modes for this molecule would include the C=O stretching of the aldehyde group, the N-H stretching of the indole ring, C-H stretching of the aromatic and methyl groups, and C-O stretching of the methoxy group.

Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational chemistry can help in understanding fragmentation patterns by calculating the energies of different potential fragment ions. The molecular weight of this compound is 189.21 g/mol , and its mass spectrum would show a molecular ion peak at m/z = 189, with other peaks corresponding to characteristic fragments.

| Spectroscopic Technique | Predicted Key Signals/Bands |

|---|---|

| 1H NMR (ppm) | ~9.9 (CHO), ~8.2 (NH), ~7.0-7.8 (Aromatic H), ~3.9 (OCH3), ~2.5 (CH3) |

| 13C NMR (ppm) | ~185 (C=O), ~110-155 (Aromatic C), ~55 (OCH3), ~16 (CH3) |

| IR (cm-1) | ~3300 (N-H stretch), ~2950 (C-H stretch), ~1650 (C=O stretch), ~1240 (C-O stretch) |

Theoretical Mechanism Elucidation for Chemical-Biological Interactions

Understanding the interaction of a molecule with biological targets, such as enzymes or receptors, is crucial for drug discovery. Computational methods can elucidate the potential mechanisms of these interactions. The electronic properties of this compound suggest several ways it could interact with biological systems.

The presence of both hydrogen bond donors (the N-H group of the indole) and acceptors (the carbonyl oxygen and the methoxy oxygen) allows for the formation of hydrogen bonds with amino acid residues in a protein's active site. The aromatic indole ring can participate in π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan.

Molecular docking simulations could be employed to predict the binding mode and affinity of this compound to a specific biological target. For instance, indole derivatives are known to interact with a variety of enzymes and receptors. A docking study would place the molecule in the active site of a target protein and score the different binding poses based on the calculated interaction energies. This can help identify key interactions and guide the design of more potent analogs.

Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be used to model chemical reactions within an enzyme's active site, providing detailed insights into the mechanism of action at an electronic level. For example, if this compound were to act as an enzyme inhibitor, QM/MM could be used to study the covalent modification of an active site residue by the reactive aldehyde group.

Role of 5 Methoxy 7 Methylindole 3 Carbaldehyde As a Versatile Chemical Intermediate

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole nucleus is a ubiquitous structural motif found in over 4,100 known alkaloids, many of which possess significant biological activity. encyclopedia.pub Consequently, substituted indoles like 5-Methoxy-7-methylindole-3-carbaldehyde are highly sought-after starting materials for the total synthesis of these complex natural products and their analogs. rsc.org The aldehyde functional group at the C3 position is particularly useful, as it can participate in a variety of carbon-carbon bond-forming reactions, such as condensations and cyclizations, which are essential for constructing the intricate ring systems characteristic of many indole alkaloids. nih.gov

Chemists utilize this intermediate to build molecular frameworks that mimic or are identical to those found in nature. For example, the synthesis of alkaloids in the iboga family, which feature a rigid tricyclic structure, often relies on the strategic functionalization of an indole precursor. rsc.org The presence of the methoxy (B1213986) and methyl groups on the indole ring of this compound can influence the electronic properties and steric environment of the molecule, guiding the regioselectivity of subsequent reactions and providing a handle for further chemical modification to achieve the final target alkaloid. rsc.org This modular approach enables the construction of tetrahydrocarboline-type indole alkaloids and other structurally diverse compounds from simple building blocks. nih.gov

Building Block for Pharmaceutical Scaffolds beyond Direct Biological Activity

In medicinal chemistry and drug discovery, this compound functions as a key architectural component, or scaffold, for constructing novel therapeutic agents. chemimpex.com While the intermediate itself may not be the primary biologically active agent, its structure provides a robust foundation upon which diverse functional groups can be appended to create libraries of new compounds for screening. chemimpex.comchemimpex.com The indole ring is a well-established "pharmacophore" present in numerous approved drugs, and its derivatives are frequently investigated for a wide range of therapeutic targets, including neurological disorders. chemimpex.comrsc.org

The utility of this compound as a building block lies in its predictable reactivity. The aldehyde group readily undergoes reactions to form imines, alcohols, or carboxylic acids, or can participate in multicomponent reactions to rapidly increase molecular complexity. smolecule.comnih.gov This versatility allows medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of the resulting compounds, optimizing them for potency, selectivity, and pharmacokinetic properties. Therefore, this compound is not just a precursor but a strategic tool for streamlining the development of new drugs. chemimpex.com

Utility in the Synthesis of Heterocyclic Compounds with Diverse Applications

The reactivity of this compound extends to the synthesis of a broad array of other heterocyclic systems, which are themselves valuable in various scientific and industrial fields. sigmaaldrich.com

A notable application of this compound is in the synthesis of substituted amidinohydrazones. Research has shown its use in the preparation of N-[(E)-[(5-Methoxy-7-methyl-1H-indol-3-yl)methylidene]amino]-N′-(2-phenylethyl)guanidine. nih.gov This reaction involves the condensation of the aldehyde with a suitable guanidine (B92328) derivative. The resulting amidinohydrazones have been investigated for their biological activities, including acting as dual agonists for relaxin family peptide receptors (RXFP3/4). nih.gov The 7-methyl group on the indole ring was found to be particularly effective, suggesting it may interact with a hydrophobic binding pocket in the receptor. nih.gov

Table 1: Example of Amidinohydrazone Synthesized from this compound

| Starting Aldehyde | Synthesized Compound | Biological Target | Reference |

|---|---|---|---|

| This compound | N-[(E)-[(5-Methoxy-7-methyl-1H-indol-3-yl)methylidene]amino]-N′-(2-phenylethyl)guanidine | RXFP3/4 Agonist | nih.gov |

The indole scaffold is often combined with other heterocyclic rings, such as thiazole (B1198619), to create hybrid molecules with enhanced biological properties. Thiazolyl indole derivatives have been synthesized and evaluated as potent multitarget anticancer agents. nih.gov The general synthetic strategy involves coupling an indole core with a thiazole moiety. This compound serves as an ideal starting point for such syntheses. Its aldehyde group can be transformed into a functional group suitable for cyclization or coupling reactions to form the thiazole ring, leading to the creation of complex molecules with potential applications in oncology. nih.gov

The endocannabinoid system is a significant target in drug discovery, and indole-based structures are key components in the design of novel cannabinoid receptor ligands. Research has demonstrated that substituted indoles, structurally similar to this compound, are crucial intermediates in the synthesis of potent and selective cannabinoid (CB2) receptor ligands. umich.edu For instance, 7-methoxy-2-methylindole undergoes N-alkylation followed by functionalization at the C3 position to produce 3-amidoindole and indolopyridone cannabinoid ligands. umich.edu The aldehyde group of this compound provides a direct entry point for creating such C3-substituted derivatives, making it a valuable precursor in the development of therapeutics targeting cannabinoid receptors.

Applications in Chemo-sensors and Material Science Research

Beyond pharmaceuticals, indole derivatives are finding increasing use in materials science and as chemo-sensors. The electronic properties of the indole ring make it suitable for applications in organic electronics and photonic devices. chemimpex.com Specifically, indole aldehydes closely related to this compound are used to create fluorescent probes for biological imaging. chemimpex.com These probes can be designed to selectively bind to specific analytes or to change their fluorescence properties in response to their local environment, allowing for the visualization of cellular components and processes. sigmaaldrich.comsigmaaldrich.com The unique substitution on this compound can be exploited to fine-tune the photophysical properties of such probes, potentially leading to sensors with enhanced sensitivity and specificity. chemimpex.com

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Methoxy-7-methylindole-3-carbaldehyde. Through various NMR experiments, the chemical environment of each hydrogen and carbon atom can be mapped, and their connectivity established.

¹H NMR (Proton NMR) provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the protons on the indole (B1671886) ring, the methoxy (B1213986) group protons, and the methyl group protons. The aldehyde proton (-CHO) would appear significantly downfield (typically δ 9.5-10.5 ppm) as a singlet. The proton on the C2 position of the indole ring would also be a downfield singlet. The aromatic protons at the C4 and C6 positions would appear as singlets due to their isolation from other protons. The N-H proton of the indole ring typically appears as a broad singlet. The methoxy (-OCH₃) and methyl (-CH₃) protons would each present as sharp singlets in the upfield region of the spectrum.

¹³C NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon environments. The spectrum for this compound would show 11 unique signals. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (typically δ 180-190 ppm). The aromatic carbons of the indole ring would resonate in the δ 100-140 ppm range, with the carbon bearing the methoxy group (C5) appearing further downfield. The carbons of the methoxy and methyl substituents would be found in the upfield region.

2D NMR Techniques such as COSY, HMBC, and NOESY are used to assemble the complete molecular structure.

COSY (Correlation Spectroscopy) would identify protons that are coupled (typically on adjacent carbons), although for this specific molecule with many isolated aromatic protons, its utility would be in confirming the absence of such couplings.

NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. This would be useful to confirm the spatial relationship between the C7-methyl group and the H6 proton on the benzene (B151609) portion of the indole ring.

Based on the analysis of related indole structures, the following table outlines the predicted NMR data. rsc.orgrsc.org

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| N-H | 8.5 - 9.5 (br s) | - |

| C2-H | 8.0 - 8.5 (s) | 135 - 140 |

| C3-CHO | 9.9 - 10.1 (s) | 183 - 187 |

| C4-H | 7.0 - 7.2 (s) | 100 - 105 |

| C6-H | 6.8 - 7.0 (s) | 110 - 115 |

| 5-OCH₃ | 3.8 - 4.0 (s) | 55 - 57 |

| 7-CH₃ | 2.4 - 2.6 (s) | 15 - 18 |

| C3 | - | 118 - 122 |

| C3a | - | 125 - 130 |

| C4 | - | 100 - 105 |

| C5 | - | 155 - 160 |

| C6 | - | 110 - 115 |

| C7 | - | 120 - 125 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₁H₁₁NO₂), the exact molecular weight is 189.21 g/mol . smolecule.com

High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (monoisotopic mass: 189.07898 Da).

In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺˙) undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Key expected fragments for this compound include:

A strong molecular ion peak (M⁺˙) at m/z = 189.

An [M-1]⁺ peak at m/z = 188, corresponding to the loss of the aldehyde hydrogen radical, which is a characteristic fragmentation for aldehydes.

An [M-29]⁺ peak at m/z = 160, resulting from the loss of the entire formyl radical (•CHO). This is often a prominent peak for aromatic aldehydes.

An [M-15]⁺ peak at m/z = 174, from the loss of a methyl radical (•CH₃) from the methoxy group, followed by rearrangement.

Analysis of a similar compound, 5-methoxyindole-3-carbaldehyde, shows a strong molecular ion at m/z 175 and a significant fragment at m/z 132. nih.gov This suggests that for the target compound, subsequent fragmentation of the m/z 160 ion could occur, leading to further characteristic fragments.

Expected Key Mass Spectrometry Fragments

| m/z (mass-to-charge ratio) | Proposed Identity |

|---|---|

| 189 | [M]⁺˙ (Molecular Ion) |

| 188 | [M-H]⁺ |

| 160 | [M-CHO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. chemicalbook.com

N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.

C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).

C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methoxy and methyl groups.

Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The presence of both is a strong indicator of an aldehyde.

C=O Carbonyl Stretch: A very strong, sharp absorption band in the region of 1660-1690 cm⁻¹ is characteristic of an aromatic aldehyde carbonyl group. Conjugation with the indole ring lowers the frequency compared to a simple aliphatic aldehyde.

C=C Aromatic Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region.

C-O Ether Stretch: A strong band, typically around 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group.

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Indole N-H |

| 3050 - 3150 | C-H Stretch | Aromatic C-H |